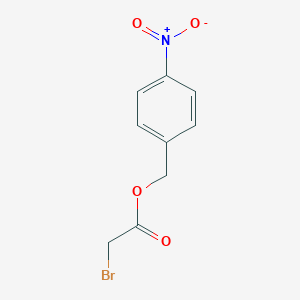
4-Nitrobenzyl bromoacetate
Übersicht
Beschreibung
4-Nitrobenzyl bromoacetate is a chemical compound that has been studied for various applications in organic synthesis and materials science. It is known for its role as a catalyst, an intermediate in the synthesis of macrocycles, and its involvement in electrosynthesis and photosynthesis processes.
Synthesis Analysis
The synthesis of 4-nitrobenzyl bromoacetate and related compounds has been explored in several studies. For instance, a photosynthesis approach was used to synthesize 4-nitrobenzyl bromide from 4-nitrotoluene, which yielded a high purity product under ultraviolet irradiation and specific reaction conditions . Additionally, a convenient synthesis method for 4-nitrobenzyl-substituted macrocyclic tetraamines was described, which involved cyclization reactions and subsequent conversion to bifunctional chelating agents .
Molecular Structure Analysis
The molecular structure of compounds related to 4-nitrobenzyl bromoacetate has been characterized using various techniques. For example, the crystal structure of 4-nitrobenzylphosphonic acid was determined by single-crystal X-ray diffraction, and its stability was assessed through computational methods . The X-ray structures of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole derivatives were also presented, providing insights into the reactivity of these compounds .
Chemical Reactions Analysis
4-Nitrobenzyl bromoacetate and its derivatives participate in a range of chemical reactions. The electrochemical behavior of 4-nitrobenzyl bromide was studied, revealing its catalytic activity for the reduction of CO2 and its role in the electrosynthesis of 4-nitrophenylacetic acid . Another study reported the cleavage of 4-nitrobenzyl(α-amino)phosphonic acids in aqueous sodium hydroxide, leading to the formation of azoxybenzene and azobenzene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitrobenzyl bromoacetate and related compounds are influenced by their molecular structures. The electrochemical study showed that 4-nitrobenzyl bromide has a less negative potential for electrocarboxylation compared to other aryl halides . The crystal structure analysis of 4-nitrobenzylphosphonic acid revealed specific hydrogen bonding patterns contributing to the stability of the crystal lattice .
Wissenschaftliche Forschungsanwendungen
Synthesis of Bifunctional Tetraaza Macrocycles
4-Nitrobenzyl bromoacetate has been utilized in the synthesis of bifunctional tetraaza macrocycles, which are significant in the formation of poly(amino carboxylate) chelating agents. These macrocycles have potential applications in radiopharmaceuticals and imaging, where they can bind metal ions. The synthesis process involves cyclization and alkylation steps, indicating the compound's role in forming complex molecular structures (McMurry, Brechbiel, Kumar, & Gansow, 1992).
Catalysis and Electrosynthesis
The compound has also been recognized for its catalytic activity, particularly in the reduction of CO2 and the electrosynthesis of 4-nitrophenylacetic acid. This showcases its potential in electrochemical reactions and its contribution to creating more sustainable processes by facilitating CO2 reduction (Mohammadzadeh, Zare, Khoshro, Ghobadi, & Benvidi, 2020).
Fungistatic Properties
Investigations into the fungistatic properties of bromoacetates have highlighted 4-nitrobenzyl bromoacetate as one of the highly active esters. This implies its potential applications in agriculture and pharmaceuticals, where it can play a role in controlling fungal growth and protecting crops or materials from fungal damage (Shirk & Gertler, 1958).
Trigger for Bioreductive Drugs
The compound's derivatives, particularly 4-nitrobenzyl carbamates, have been studied for their use as triggers for bioreductive drugs. These substances have the potential to release toxic agents selectively in hypoxic tumor cells, highlighting its significance in targeted cancer therapy (Hay, Sykes, Denny, & O'Connor, 1999).
Analytical Applications in HPLC-UV
4-Nitrobenzyl bromoacetate has been applied in high-performance liquid chromatography-ultraviolet assays, particularly in studying the stability and selectivity of bioactive compounds like antitumoral agents. This underlines its utility in analytical chemistry for the qualitative and quantitative analysis of various substances (De Freitas, Lages, Gonçalves, De Oliveira, & Vianna-Soares, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c10-5-9(12)15-6-7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHFTAKIDKDGBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426732 | |
| Record name | 4-Nitrobenzyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzyl bromoacetate | |
CAS RN |
16869-24-2 | |
| Record name | 4-Nitrobenzyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrobenzyl bromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


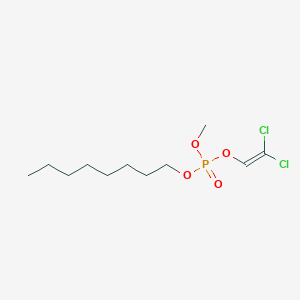
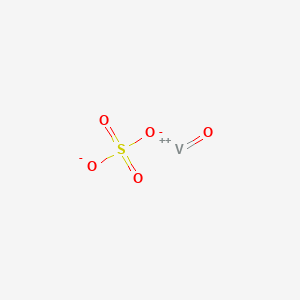
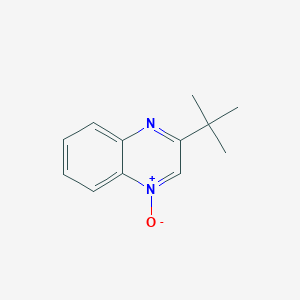
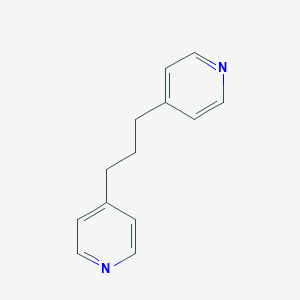
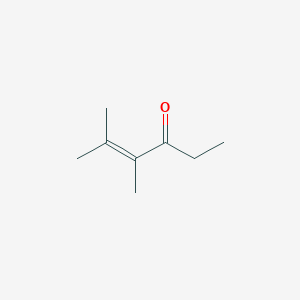
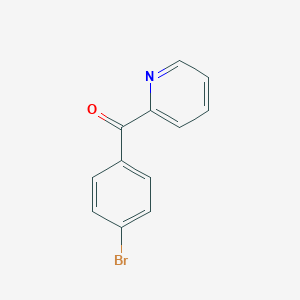
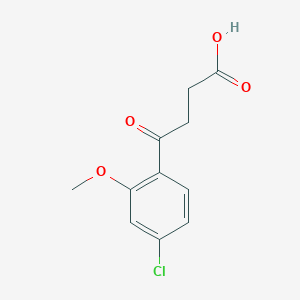
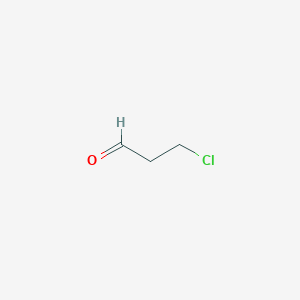
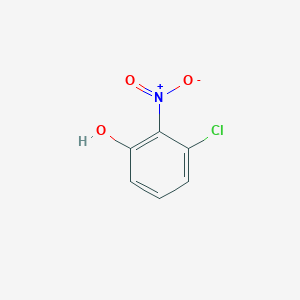
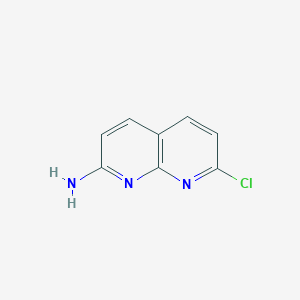
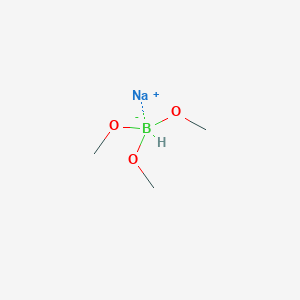
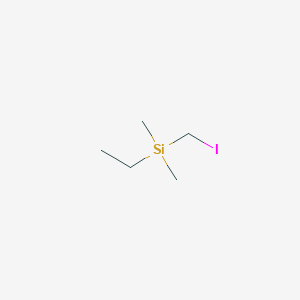
![N-[N-[(Phenylmethoxy)carbonyl]-L-leucyl]-L-methionine](/img/structure/B96783.png)
